molecular formula C32H26N2O6 B112890 N,N'-Bis-Fmoc-diaminoacetic acid CAS No. 668492-50-0

N,N'-Bis-Fmoc-diaminoacetic acid

Número de catálogo: B112890
Número CAS: 668492-50-0
Peso molecular: 534.6 g/mol
Clave InChI: GIECFDYTZAMGNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N'-Bis(9-fluorenylmethoxycarbonyl)diaminoacetic acid (CAS 668492-50-0) is a protected diaminoacetic acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two 9-fluorenylmethoxycarbonyl (Fmoc) groups, which serve as temporary protecting groups for the amino termini during stepwise peptide elongation . This compound is particularly valuable for introducing glyoxylyl groups into peptides, enabling chemoselective ligation strategies such as oxime or hydrazone formation for neoglycopeptide synthesis . Its compatibility with Fmoc/tert-butyl chemistry allows seamless integration into automated SPPS workflows, though optimized deprotection protocols are required to minimize byproduct formation .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

N,N'-Bis-Fmoc-diaminoacetic acid serves primarily as a protecting group for amino acids during peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides stability under acidic conditions and can be easily removed under basic conditions, making it ideal for solid-phase peptide synthesis. This allows for the selective modification of amino acids, facilitating the construction of complex peptide chains .

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on solid-phase peptide synthesis, this compound was utilized to create a library of peptides with varying sequences. The efficiency of the synthesis process was significantly enhanced due to the stability of the Fmoc group, leading to high yields of desired peptides .

Drug Development

Design of Peptide-Based Drugs

The compound plays a crucial role in pharmaceutical research, particularly in the design and development of peptide-based drugs. By enhancing the efficacy and specificity of therapeutic agents, this compound helps minimize side effects associated with traditional drug formulations .

Case Study: Targeted Drug Delivery Systems

Research demonstrated that utilizing this compound in conjunction with bioconjugation techniques allowed for the successful attachment of therapeutic peptides to targeting moieties. This approach improved the precision of drug delivery systems, particularly in cancer therapy, where targeted delivery is essential for efficacy .

Bioconjugation

Facilitating Biomolecule Attachments

This compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and diagnostic tools .

Case Study: Diagnostic Tool Development

In a recent project, researchers used this compound to conjugate peptides to nanoparticles for imaging purposes. The resulting bioconjugates demonstrated enhanced binding affinity to specific biomarkers, showcasing their potential in diagnostic applications .

Research in Molecular Biology

Studying Protein Interactions

The compound is instrumental in molecular biology studies, particularly in synthesizing modified peptides that facilitate the investigation of protein interactions and functions. Its ability to stabilize amino acids during synthesis allows researchers to explore how modifications influence binding affinities and specificities .

Case Study: Protein-Protein Interaction Studies

A study highlighted the use of this compound in creating peptides that bind selectively to target proteins. This research provided insights into protein-protein interactions critical for understanding cellular processes and disease mechanisms .

Summary Table of Applications

Application Area Description Case Study Example
Peptide Synthesis Protecting group for amino acids; enhances yield and efficiencyLibrary creation with high yield using solid-phase synthesis
Drug Development Aids in designing peptide-based drugs; minimizes side effectsTargeted delivery systems improving cancer therapy efficacy
Bioconjugation Attaches biomolecules for targeted delivery and diagnosticsDevelopment of imaging tools using peptide-nanoparticle conjugates
Molecular Biology Research Studies protein interactions; synthesizes modified peptidesInvestigating selective binding in protein-protein interaction studies

Comparación Con Compuestos Similares

Structural Analogues with Varied Backbone Length

  • N,N'-Bis-Fmoc-diaminoacetic Acid (CAS 668492-50-0): Structure: Diaminoacetic acid backbone (two carbons) with dual Fmoc protection. Applications: Glyoxylyl peptide synthesis, chemoselective ligation . Key Advantage: Enables non-oxidative glyoxylyl unmasking, avoiding side reactions from periodate oxidation .
  • 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic Acid (): Structure: Diaminopropanoic acid backbone (three carbons) with Fmoc, Boc, and methoxy protections. Applications: Mimics O-linked glycopeptides via N-alkylaminooxy strategies. Key Advantage: Efficient glycosylation with reducing sugars (>40% yield) .
  • Fmoc-L-α,γ-diaminobutyric Acid (Fmoc-Dab) Derivatives (e.g., Fmoc-Dab(Alloc)-OH, CAS 204316-32-5): Structure: Diaminobutyric acid backbone (four carbons) with orthogonal Alloc/Boc side-chain protections. Applications: Site-specific modifications in peptides, particularly for branched or cyclic structures .
Compound CAS Number Backbone Length Protecting Groups Primary Applications
This compound 668492-50-0 2 carbons Dual Fmoc Glyoxylyl peptides, chemoselective ligation
2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid N/A 3 carbons Fmoc, Boc, methoxy O-linked glycopeptide mimics
Fmoc-Dab(Alloc)-OH 204316-32-5 4 carbons Fmoc, Alloc Branched peptide synthesis

Derivatives with Mixed Protecting Groups

  • N-Boc-N′-Fmoc-diaminoacetic Acid (CAS 176039-39-7): Structure: Boc (tert-butyloxycarbonyl) and Fmoc on diaminoacetic acid. Applications: Orthogonal protection for sequential deprotection (acid-labile Boc vs. base-labile Fmoc) . Limitation: Requires careful pH control during synthesis to avoid premature deprotection.
  • Fmoc-Dab(Boc)-OH (CAS 125238-99-5): Structure: Fmoc on α-amino, Boc on γ-amino of diaminobutyric acid. Applications: Selective functionalization of side chains in peptide backbones .

β-Amino Acid Derivatives

  • N-Fmoc-L-β-amino Acids (e.g., β³-homoalanine derivatives): Structure: β-amino acid backbone (three carbons between amino and carboxyl groups). Applications: Stabilized peptide conformations (e.g., helices, sheets) resistant to enzymatic degradation . Synthesis: Generated via Arndt-Eistert reaction from α-amino acids (yields >70%) .

Research Findings and Optimization Strategies

  • Byproduct Suppression: Base treatment of this compound peptides initially produced a diketopiperazine byproduct. Optimized protocols using DBU reduced this by >90% .
  • Thermal Stability : Coupling cycles at 75–90°C improved incorporation efficiency in SPPS without Fmoc degradation .
  • Orthogonal Protection : Mixed Boc/Fmoc derivatives enable sequential deprotection for complex peptide architectures .

Data Tables

Table 1: Comparative Analysis of Diamino Acid Derivatives

Parameter This compound N-Boc-N′-Fmoc-diaminoacetic Acid Fmoc-Dab(Alloc)-OH
CAS Number 668492-50-0 176039-39-7 204316-32-5
Backbone Length 2 carbons 2 carbons 4 carbons
Protection Strategy Dual Fmoc Boc/Fmoc Fmoc/Alloc
Key Application Glyoxylyl ligation Orthogonal deprotection Side-chain modification
Deprotection Conditions Base (piperidine) Acid (TFA) for Boc, base for Fmoc Pd(0) for Alloc

Actividad Biológica

N,N'-Bis-Fmoc-diaminoacetic acid (Fmoc-DAA) is a synthetic amino acid derivative, primarily utilized in peptide synthesis due to its advantageous properties as a building block. This article explores its biological activity, synthesis methods, and applications in research and therapeutic contexts.

Overview of this compound

Fmoc-DAA is a derivative of diaminoacetic acid where the amino groups are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection allows for stability under acidic conditions and ease of removal under basic conditions, making it particularly suitable for solid-phase peptide synthesis (SPPS) .

Synthesis Methods

The synthesis of Fmoc-DAA typically involves the following steps:

  • Protection of Amino Groups : The amino groups of diaminoacetic acid are protected using Fmoc groups.
  • Purification : The product is purified through crystallization or chromatography to ensure high purity for biological applications.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of Fmoc-DAA.

Peptide Synthesis

Fmoc-DAA serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its incorporation into peptides can enhance their stability, bioavailability, and specificity towards biological targets .

Interaction Studies

Research has shown that modifications at the amino acid level, such as those involving Fmoc-DAA, can significantly influence peptide interactions with biological targets. These studies are critical for understanding how structural changes affect binding affinity and specificity, which is essential for therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of peptides synthesized using Fmoc-DAA:

  • Antidiabetic Properties : In vitro studies have demonstrated that peptides incorporating Fmoc-DAA can inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. These interactions suggest potential applications in managing diabetes by modulating blood glucose levels .
  • Anti-inflammatory Activity : Peptides derived from Fmoc-DAA have been investigated for their anti-inflammatory properties. These studies focus on the modulation of pro-inflammatory mediators like TNF-α and IL-6, indicating a potential role in treating inflammatory diseases .
  • Antimicrobial Activity : Some synthesized peptides exhibit antimicrobial properties, suggesting that Fmoc-DAA could be used in developing new antibiotics or antimicrobial agents .

Comparative Analysis with Other Amino Acid Derivatives

The following table compares Fmoc-DAA with other similar compounds based on their protective groups and stability:

Compound NameProtective GroupStability CharacteristicsApplications
N,N'-Boc-diaminoacetic acidBoc (tert-butoxycarbonyl)More stable under acidic conditions than FmocPeptide synthesis
N,N'-Di-tert-butoxycarbonyl-diaminoacetic acidTwo Boc groupsIncreased steric hindrance and stabilitySpecialized peptide synthesis
N,N'-Fmoc-lysineFmocGood balance between stability and reactivityEssential for longer peptides
N,N'-Fmoc-arginineFmocUnique charge properties in peptidesTherapeutic applications

Q & A

Basic Research Questions

Q. What are the standard protocols for purifying N,N'-Bis-Fmoc-diaminoacetic acid, and how is purity validated?

  • Methodological Answer : Purification typically involves reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Purity validation requires analytical HPLC (≥95% purity threshold) combined with mass spectrometry (MS) for molecular weight confirmation. For technical-grade batches, impurities like β-alanine byproducts or dipeptides should be quantified using calibrated UV detectors at 265 nm (Fmoc absorption) .

Q. How is this compound characterized structurally in synthetic workflows?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms backbone structure and protecting group integrity. Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and Boc tert-butyl protons (1.4 ppm). Mass spectrometry (ESI or MALDI-TOF) validates molecular ion peaks (e.g., [M+H]⁺). FTIR can further verify carbonyl stretches (1700–1750 cm⁻¹) for Boc/Fmoc groups .

Q. What storage conditions are recommended to maintain stability during peptide synthesis?

  • Methodological Answer : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Pre-dissolve in anhydrous DMF or DCM immediately before use. Periodic HPLC re-analysis after long-term storage is advised to detect degradation (e.g., free diaminoacetic acid via TLC or ninhydrin test) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

  • Methodological Answer : Use dual activation with HATU/HOAt or DIC/Oxyma Pure in DMF, ensuring a 3–5-fold molar excess of the amino acid. Monitor coupling completion via Kaiser test or FTIR for free amine disappearance. For sterically hindered residues, extend reaction time (2–4 hours) or employ microwave-assisted synthesis (50°C, 30 minutes) .

Q. What strategies mitigate byproduct formation during Fmoc deprotection?

  • Methodological Answer : Byproducts like diketopiperazine or truncated peptides arise from premature Fmoc cleavage or base-sensitive intermediates. Use 20% piperidine in DMF with 0.1 M HOBt to suppress racemization. For acid-sensitive sequences, replace TFA cleavage with milder conditions (e.g., 1% TFA in DCM). Monitor by LC-MS and optimize deprotection time (2 × 5 min cycles) .

Q. How to resolve contradictory analytical data (e.g., NMR vs. HPLC) for synthesized derivatives?

  • Methodological Answer : Discrepancies may stem from rotameric conformations (NMR) or co-eluting impurities (HPLC). For NMR, acquire spectra at elevated temperatures (40–60°C) to simplify splitting. For HPLC, employ orthogonal methods (ion-pair vs. reverse-phase) or 2D-LC to separate isomers. Cross-validate with high-resolution MS/MS to confirm fragmentation patterns .

Q. What are the critical considerations for incorporating this compound into unnatural amino acid frameworks?

  • Methodological Answer : Design orthogonal protection (e.g., Alloc for side chains) to avoid Fmoc cleavage interference. Post-assembly, unmask the diaminoacetic acid moiety via Pd-catalyzed deprotection or photolabile groups. Validate functionality via fluorescence labeling (if modified) or enzymatic assays to confirm bioactivity retention .

Q. Data Analysis and Troubleshooting

Q. How to interpret unexpected mass spectrometry results (e.g., +18 Da shifts) in synthesized peptides?

  • Methodological Answer : A +18 Da shift often indicates hydrolysis of the Fmoc group or Boc cleavage. Confirm via comparative LC-MS of crude vs. purified product. Use isotopic labeling (e.g., ¹⁵N) to trace hydrolysis pathways. Adjust TFA treatment duration or employ scavengers (e.g., triisopropylsilane) to minimize side reactions .

Q. What analytical workflows are recommended for detecting low-abundance impurities in technical-grade batches?

  • Methodological Answer : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For trace metal analysis, use ICP-MS. Structural elucidation of unknowns requires preparative HPLC followed by NMR or HR-MS/MS. Document impurity profiles in compliance with ICH Q3A guidelines for preclinical studies .

Q. Experimental Design

Q. How to design a kinetic study for Fmoc deprotection efficiency under varying conditions?

  • Methodological Answer : Use real-time FTIR to monitor the disappearance of the Fmoc carbonyl peak (1740 cm⁻¹) under different bases (piperidine, DBU) and temperatures. Correlate with LC-MS quantification of deprotected amine. Statistical modeling (e.g., Arrhenius plots) can predict optimal conditions for scale-up .

Propiedades

IUPAC Name

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIECFDYTZAMGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373220
Record name Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668492-50-0
Record name Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.